molecular formula C8H10N2O4S B14607861 Ethanesulfonamide, N-(2-nitrophenyl)- CAS No. 60901-26-0

Ethanesulfonamide, N-(2-nitrophenyl)-

Cat. No.: B14607861
CAS No.: 60901-26-0
M. Wt: 230.24 g/mol
InChI Key: CSDTYWJZJMCQKN-UHFFFAOYSA-N
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Description

Ethanesulfonamide, N-(2-nitrophenyl)- is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonamides, including Ethanesulfonamide, N-(2-nitrophenyl)-, typically involves the reaction of sulfonyl chlorides with amines. One common method is the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents such as hydrogen peroxide and thionyl chloride. The resulting sulfonyl chlorides can then react with amines to form sulfonamides .

Industrial Production Methods

Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been shown to enhance the efficiency and yield of sulfonamide synthesis, making it a viable method for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonamide, N-(2-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethanesulfonamide, N-(2-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanesulfonamide, N-(2-nitrophenyl)- involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanesulfonamide, N-(2-nitrophenyl)- is unique due to the presence of the nitro group on the aromatic ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals .

Properties

CAS No.

60901-26-0

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

N-(2-nitrophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-2-15(13,14)9-7-5-3-4-6-8(7)10(11)12/h3-6,9H,2H2,1H3

InChI Key

CSDTYWJZJMCQKN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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